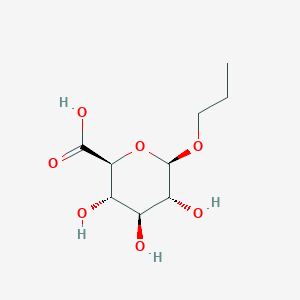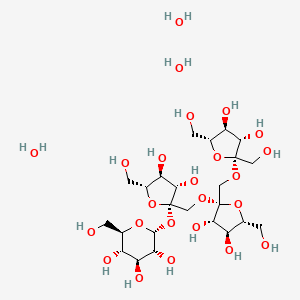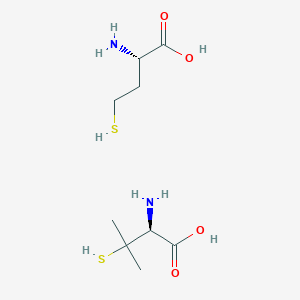
Myristoyl-L-carnitine chloride
Overview
Description
Myristoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine, which is an amino acid derivative. It plays a significant role in the metabolism of fatty acids by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound is also known for its involvement in various metabolic disorders and is used as a biomarker in scientific research .
Mechanism of Action
Target of Action
Myristoyl-L-carnitine chloride is a metabolite in the human body . It is involved in the beta-oxidation of long-chain fatty acids . The primary targets of this compound are proteins that undergo N-myristoylation, a process catalyzed by N-myristoyltransferases (NMTs) .
Mode of Action
this compound interacts with its targets by attaching a myristoyl group to proteins. This attachment is vital for proteins participating in various biological functions, including signal transduction, cellular localization, and oncogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the beta-oxidation of long-chain fatty acids . This process involves the transport of fatty acids into the mitochondria where they undergo beta-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .
Pharmacokinetics
The homeostasis of this compound is multifaceted. Concentrations are maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The action of this compound results in the modulation of intracellular coenzyme A (CoA) homeostasis . It also plays a role in host defense against microbial and viral infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plasma levels of this compound are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Myristoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with myristic acid. The reaction is carried out in the presence of an acid chloride, such as myristoyl chloride, and a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include the use of an organic solvent like dichloromethane and a catalyst to facilitate the esterification process.
Industrial Production Methods
Industrial production of Myristoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .
Chemical Reactions Analysis
Types of Reactions
Myristoyl-L-carnitine (chloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Myristoyl-L-carnitine (chloride). These derivatives are often used in further scientific research to study their biological and chemical properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Palmitoyl-L-carnitine (chloride): Another long-chain acylcarnitine involved in fatty acid metabolism.
Stearoyl-L-carnitine (chloride): Similar to Myristoyl-L-carnitine (chloride) but with a longer fatty acid chain.
Decanoyl-L-carnitine (chloride): A medium-chain acylcarnitine with similar metabolic functions.
Uniqueness
Myristoyl-L-carnitine (chloride) is unique due to its specific chain length, which influences its transport efficiency and metabolic role. It is particularly significant in the study of metabolic disorders and mitochondrial function due to its involvement in the transport of long-chain fatty acids .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


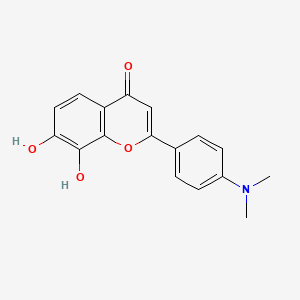

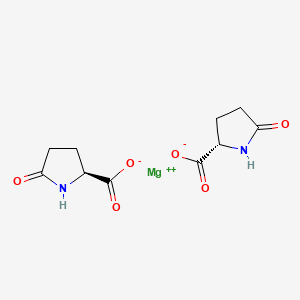
![(2Z)-2-Hydroxy-2-[(6S,8S,9S,10R,11S,13S,14S)-11-hydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]acetaldehyde](/img/structure/B1147503.png)
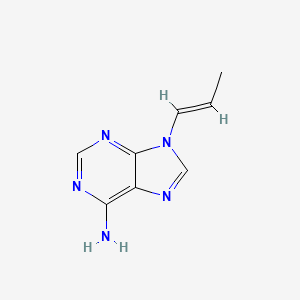
![(2R)-N-[1-[(3aS,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1147510.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)
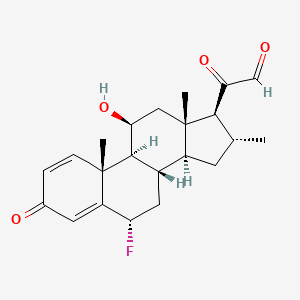
![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)

